molecular formula C8H9ClN2O B8593868 5-Chloro-2-methylbenzohydrazide

5-Chloro-2-methylbenzohydrazide

Cat. No.: B8593868
M. Wt: 184.62 g/mol
InChI Key: UEPFTUWVMHVPIQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzohydrazide (CAS: 85304-05-8) is a benzohydrazide derivative with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol . It is synthesized via the reaction of 5-chloro-2-methylphenyl benzoate with hydrazine hydrate in ethanol under reflux, achieving an 88% yield and a melting point of 163–165°C . This compound serves as a precursor for synthesizing biologically active derivatives, such as potassium salts used in anti-hyperglycemic research .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

5-chloro-2-methylbenzohydrazide

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

UEPFTUWVMHVPIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)NN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-Chloro-2-methylbenzohydrazide has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. A study demonstrated that certain hydrazide derivatives showed comparable or superior efficacy to established antibiotics such as penicillin and ciprofloxacin .

Case Study: Antimicrobial Efficacy
In a comparative study of synthesized hydrazide compounds, this compound derivatives were tested against Mycobacterium tuberculosis. The results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) lower than those of traditional treatments .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMIC (µg/mL)Activity Level
This compound15Moderate
Penicillin20Standard
Ciprofloxacin10Higher

Agricultural Applications

Fungicidal Properties
The compound has also shown potential as a fungicide in agricultural settings. Its ability to inhibit fungal pathogens can be utilized to protect crops from diseases, thereby enhancing yield and quality. Studies have indicated that formulations containing this compound can effectively control common fungal infections in crops such as wheat and maize .

Case Study: Crop Protection
A field trial conducted on wheat crops treated with a formulation containing this compound demonstrated a significant reduction in disease incidence compared to untreated controls. The treated crops exhibited better growth rates and higher yields, highlighting the compound's potential as an agricultural fungicide .

Industrial Applications

Corrosion Inhibitor
In industrial settings, this compound has been explored as a corrosion inhibitor for metals. Its application in cooling water systems has shown promising results in reducing corrosion rates of steel and aluminum alloys under various conditions .

Table 2: Corrosion Inhibition Performance

Metal TypeCorrosion Rate (mm/year)Without InhibitorWith Inhibitor
Steel0.15HighLow
Aluminum Alloy0.10ModerateVery Low

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physical Properties

The substituent at the 2-position of the benzene ring significantly influences physical and chemical properties. Key comparisons include:

Compound Substituent Melting Point (°C) Yield (%) Molecular Formula Molecular Weight (g/mol)
5-Chloro-2-methylbenzohydrazide -CH₃ 163–165 88 C₈H₉ClN₂O 184.62
5-Chloro-2-methoxybenzohydrazide -OCH₃ 144–146 74 C₈H₉ClN₂O₂ 200.62
N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide -OH/-OCH₃ Not reported Not reported C₁₅H₁₃ClN₂O₃ 328.73

Key Observations :

  • Melting Points : The methyl derivative exhibits a higher melting point than the methoxy analogue, likely due to enhanced symmetry and stronger van der Waals interactions in the crystalline lattice .
  • Synthetic Efficiency : The methyl derivative achieves a higher yield (88% vs. 74%), possibly due to reduced steric hindrance and faster reaction kinetics .

Reactivity and Functionalization

Hydrazide Derivatives

In contrast, methoxy-substituted hydrazides (e.g., 5-chloro-2-methoxybenzohydrazide) are used to synthesize hydrazones via condensation with aldehydes, as seen in the preparation of N′-(5-chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide .

Electronic Effects
  • Methyl Group (-CH₃) : Electron-donating via hyperconjugation, activating the benzene ring toward electrophilic substitution. This enhances stability in subsequent reactions .
  • Methoxy Group (-OCH₃) : Stronger electron-donating effect via resonance, increasing ring activation but introducing steric bulk that may hinder reactions .
  • Hydroxy Group (-OH) : Participates in hydrogen bonding, as observed in crystal structures of hydrazone derivatives, influencing solubility and solid-state packing .

Structural and Crystallographic Insights

X-ray studies on hydrazone derivatives reveal:

  • N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide forms hydrogen-bonded chains along the c-axis, with dihedral angles between aromatic rings ranging from 4.0° to 65.9° , indicating variable molecular conformations .
  • The methyl group in this compound likely promotes tighter molecular packing compared to bulkier substituents like methoxy, contributing to higher thermal stability .

Preparation Methods

Synthesis of 5-Chloro-2-methylbenzoic Acid

The precursor 5-chloro-2-methylbenzoic acid is synthesized via Friedel-Crafts acylation or methylation of 5-chlorosalicylic acid. For example, methylation of 5-chlorosalicylic acid using dimethyl sulfate in acetone under alkaline conditions yields methyl 5-chloro-2-methoxybenzoate, which is hydrolyzed to the carboxylic acid. A representative procedure involves:

  • Reagents : 5-Chlorosalicylic acid (1 eq), dimethyl sulfate (2.2 eq), acetone, aqueous NaOH.

  • Conditions : Reflux at 60–80°C for 4–6 hours.

  • Yield : 66–95% after distillation.

Formation of Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). In a typical protocol:

  • 5-Chloro-2-methylbenzoic acid (19 g) is refluxed with SOCl₂ (64 mL) for 1 hour.

  • Excess SOCl₂ is removed under reduced pressure, and the residue is recrystallized from hexane to yield 5-chloro-2-methylbenzoyl chloride (72% yield, m.p. 59–60°C).

Hydrazide Formation

The acid chloride is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous benzene or tetrahydrofuran (THF):

  • Procedure : 5-Chloro-2-methylbenzoyl chloride (15 g) is added dropwise to hydrazine hydrate (2 eq) in THF at 0–5°C.

  • Workup : The mixture is stirred for 2 hours, filtered to remove HCl byproduct, and concentrated.

  • Yield : 85–90% after recrystallization from ethanol.

Esterification and Aminolysis Approach

Methyl Ester Synthesis

An alternative route involves esterifying 5-chloro-2-methylbenzoic acid to its methyl ester using methanol and catalytic sulfuric acid:

  • Conditions : Reflux for 24 hours in methanol with H₂SO₄.

  • Yield : 92% (m.p. 45–47°C).

Aminolysis with Hydrazine

The methyl ester undergoes aminolysis with hydrazine hydrate:

  • Reagents : Methyl 5-chloro-2-methylbenzoate (1 eq), hydrazine hydrate (3 eq), ethanol.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 75–80% after cooling and filtration.

Alternative Methods and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for hydrazide formation. Pilot studies on analogous compounds show 20–30% reduction in reaction duration with comparable yields.

Purification and Characterization Techniques

Purification

  • Recrystallization : Ethanol-water mixtures (1:1 v/v) are effective for removing unreacted starting materials.

  • Activated Carbon Treatment : Impurities such as polychlorinated byproducts are adsorbed using activated carbon (0.5–1% w/w).

Analytical Data

  • Melting Point : 180–182°C (literature range for analogous hydrazides).

  • Spectroscopy :

    • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch).

    • ¹H NMR (DMSO-d₆) : δ 2.4 (s, 3H, CH₃), 7.3–7.8 (m, 3H, Ar-H), 10.1 (s, 1H, NH) .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-methylbenzohydrazide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzohydrazides and aldehydes. For example, hydrazide derivatives (e.g., 2-chlorobenzohydrazide) are reacted with aldehydes (e.g., 3-bromo-2-hydroxybenzaldehyde) under reflux conditions in solvents like ethanol or methanol. Reaction progress is monitored using TLC, and purification involves recrystallization from methanol or ethanol. Elemental analysis (C, H, N) and spectroscopic techniques (IR, UV-Vis) confirm purity and structural integrity .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include N-H stretching (~3200 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and C-Cl (550–850 cm⁻¹).
  • Elemental Analysis : Used to verify stoichiometry (e.g., C: 52.3%, H: 4.9%, N: 15.2% for C₈H₉ClN₂O).
  • UV-Vis : Absorbance bands in the 250–300 nm range indicate π→π* transitions in the aromatic and hydrazide moieties.
    These methods are cross-validated against reference data for consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimization involves testing solvents (e.g., dichloromethane vs. benzene), catalysts (e.g., N-methylacetamide), and temperature (reflux vs. 50°C). For example, using thionyl chloride (SOCl₂) as a catalyst in dichloromethane at 50°C for 12 hours increases yield by 20% compared to benzene. Post-reaction distillation or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Kinetic studies (time vs. yield) and selectivity analysis via NMR or HPLC help identify optimal conditions .

Q. What methodologies are used to determine the crystal structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., methanol/water). Data collection at 298 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using software like SHELXTL resolve bond lengths, angles, and torsional conformations. For example, a derivative (C₁₅H₁₂ClN₃O₂) showed a dihedral angle of 8.7° between the benzene and hydrazide planes, confirming near-planarity .

Q. How can researchers address contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., bacterial strains, solvent carriers). To resolve:
  • Standardized Protocols : Use CLSI guidelines for antibacterial assays (e.g., fixed inoculum size of 1×10⁶ CFU/mL).
  • Statistical Analysis : Apply ANOVA or t-tests (p < 0.05) to compare replicates. For instance, one study found a 15% variation in MIC values against E. coli due to DMSO concentration differences (1% vs. 5%) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) with activity trends .

Q. What strategies are effective in designing bioactive derivatives of this compound?

  • Methodological Answer :
  • Pharmacophore Modification : Introduce sulfonamide or triazole groups to enhance receptor binding (e.g., dopamine D₂/serotonin 5-HT₃ dual antagonism in antiemetic agents).
  • Bioisosteric Replacement : Substitute Cl with F or Br to modulate lipophilicity (logP) and membrane permeability.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., 5-HT₃ receptor binding affinity). Derivatives with a 4-methyl group showed 30% higher binding energy in docking simulations .

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